N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-acetamide scaffold substituted with a 4-chloro-2-fluorophenyl group and a 3-methyl-7-(4-methylphenyl) moiety. The thienopyrimidinone core is a bicyclic system known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The acetamide linker and aryl substituents modulate electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(23)9-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQLSBDWYEYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18ClF N4O2S
- Molecular Weight : 396.89 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on thieno[3,2-d]pyrimidine derivatives revealed promising activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thienopyrimidine moiety is thought to enhance its efficacy against tumor cells .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of specific enzymes involved in bacterial cell wall synthesis.
- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Antimicrobial | Escherichia coli | 7.5 | |
| Anticancer | HeLa Cells | 10.0 | |
| Anticancer | MCF7 Cells | 8.0 |
Case Study: Anticancer Efficacy
In a controlled laboratory study, this compound was administered to HeLa and MCF7 cell lines. Results indicated a dose-dependent reduction in cell viability with observed morphological changes consistent with apoptosis. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptotic cells .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a thieno[3,2-d]pyrimidinone core with analogs but differs in substituents:
- Substituent on the Pyrimidinone Ring: Target Compound: 3-methyl and 7-(4-methylphenyl) groups. Analog (): 7-phenyl and 3-(2-chloro-4-methylphenyl) groups . Analog (): 3-(4-chlorophenyl) and 7-hydrogen, with a trifluoromethylphenyl acetamide substituent .
- Acetamide Substituent: Target Compound: N-(4-chloro-2-fluorophenyl). Analog (): N-(2,3-dichlorophenyl), yielding a dichlorinated aryl group . Analog (): N-(2-fluorophenyl) with a pyrido[2,3-d]pyrimidinone core .
Physicochemical Properties
Key differences in molecular weight, solubility, and hydrogen-bonding capacity:
*Calculated based on structural formula.
Melting Points :
Solubility :
Electronic and Steric Effects
- In contrast, the dichlorophenyl group in increases polarity but may reduce metabolic stability .
- Steric Hindrance: The 3-methyl group on the thienopyrimidinone core (target compound) adds steric bulk, which could hinder binding to flat active sites compared to the unsubstituted analog in .
Implications for Drug Design
The structural variations highlight critical design principles:
Aryl Substitutions : Chloro and fluoro groups enhance target affinity but must balance with solubility.
Core Rigidity: The thienopyrimidinone scaffold offers conformational restraint, favoring selective binding over flexible analogs.
Metabolic Stability : Methyl and trifluoromethyl groups may mitigate oxidative metabolism, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
